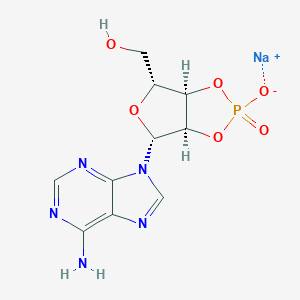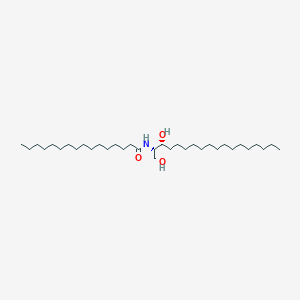
n-Nitrosoproline
Overview
Description
N-Nitrosoproline, also known as NO-pro, is a nitroso derivative of the amino acid proline . It belongs to the class of organic compounds known as proline and derivatives .
Synthesis Analysis
An efficient synthesis of N-nitrosamines, including n-Nitrosoproline, has been reported using tert-butyl nitrite (TBN) under solvent-free conditions . This method offers broad substrate scope, metal and acid-free conditions, easy isolation procedure, and excellent yields .
Molecular Structure Analysis
The molecular formula of n-Nitrosoproline is C5H8N2O3 . Its average mass is 144.129 Da and its monoisotopic mass is 144.053497 Da .
Chemical Reactions Analysis
N-nitrosamines, including n-Nitrosoproline, can be separated, identified, and quantified in water using a sensitive and robust LC-MS method . The extraction recoveries in drinking water and wastewater matrices ranged from 68% to 83% for eight of the nine target N-nitrosamines .
Physical And Chemical Properties Analysis
N-Nitrosoproline has a density of 1.6±0.1 g/cm3, a boiling point of 391.7±35.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.9 mmHg at 25°C . Its enthalpy of vaporization is 70.4±6.0 kJ/mol and its flash point is 190.7±25.9 °C .
Scientific Research Applications
Cancer Research
N-Nitroso-L-proline: is used in cancer research to study the mechanisms of nitrosamine formation and its implications in gastric cancer. Researchers use this compound to understand how intragastric nitrosation, a process that can lead to the formation of carcinogenic N-nitroso compounds, occurs in patients at risk of gastric cancer . By analyzing the urinary excretion of n-Nitrosoproline after ingestion of precursors like sodium nitrate and L-proline, scientists can assess the potential for nitrosamine formation in the human digestive system .
Environmental Impact Studies
Environmental studies utilize n-Nitrosoproline to evaluate the impact of nitrates in soil and water on human health. The compound serves as a biomarker to investigate the correlation between high nitrate concentrations in the environment and the increased risk of cancer, particularly in regions with elevated levels of these compounds .
Pharmacology and Drug Development
Pharmacological research involves n-Nitrosoproline to quantify nitrosamine impurities in pharmaceuticals. For instance, it’s used as a reference compound in the quantitation of N-nitroso derivatives of drug substances using techniques like LC-MS/MS . This is vital for ensuring the safety and efficacy of medications by controlling the levels of potentially harmful impurities.
Gastric Physiology Studies
N-Nitroso-L-proline: plays a role in gastric physiology studies by helping to understand the conditions that favor nitrosamine formation in the stomach. Research in this area can lead to better diagnostic methods and treatments for gastric conditions that predispose individuals to cancer, such as hypochlorhydria and related bacterial overgrowth .
Safety and Hazards
Future Directions
There is ongoing research to develop structure-activity relationships for N-nitrosamine activity, which includes n-Nitrosoproline . The goal is to improve risk assessment of N-nitrosamines by first establishing the dominant reaction mechanism prior to retrieving an appropriate set of close analogs for use in read-across exercises .
Mechanism of Action
Target of Action
N-Nitroso-L-proline, also known as N-Nitrosoproline, is a nitroso derivative of the amino acid proline The primary targets of this compound are not explicitly mentioned in the available literature
Mode of Action
It is known that nitrosation of thioproline (tpro), a compound similar to proline, is nearly 1000 times faster than that of proline . This suggests that N-Nitroso-L-proline may interact rapidly with its targets, leading to significant biochemical changes.
Biochemical Pathways
N-Nitroso-L-proline is part of the class of organic compounds known as proline and derivatives . These compounds are involved in proline metabolism, which features prominently in the unique metabolism of cancer cells . Proline biosynthetic genes are consistently upregulated in multiple cancers , suggesting that N-Nitroso-L-proline may play a role in these pathways.
Result of Action
N-Nitroso-L-proline is a nitrosoamino acid that exhibits oncogenic activity . It has been identified as a major N-nitroso compound (NOC) in human urine . N-Nitroso-L-proline is nonmutagenic and is thus probably noncarcinogenic, like N-Nitrosoproline . .
Action Environment
The action of N-Nitroso-L-proline can be influenced by various environmental factors. For instance, the presence of nitrosamine precursors in the manufacturing process of pharmaceutical products can lead to the formation of nitrosamines . As a risk mitigation strategy, components with a high potential to form nitrosamine should be avoided . In the absence of suitable alternatives, sufficient measures to maintain nitrosamines below acceptable intake levels must be applied .
properties
IUPAC Name |
(2S)-1-nitrosopyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O3/c8-5(9)4-2-1-3-7(4)6-10/h4H,1-3H2,(H,8,9)/t4-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLKPHJWEIIAIFW-BYPYZUCNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)N=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)N=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3021061 | |
| Record name | N-Nitrosoproline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3021061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Pale yellow solid; [Toronto Research Chemicals MSDS] | |
| Record name | N-Nitrosoproline | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/21352 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
n-Nitrosoproline | |
CAS RN |
7519-36-0 | |
| Record name | N-Nitroso-L-proline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7519-36-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Nitrosoproline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007519360 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Nitrosoproline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3021061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2S)-1-nitrosopyrrolidine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-NITROSOPROLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F8MI03SGY0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![2-Mercapto-3H-pyrrolo[2,3-D]pyrimidin-4(7H)-one](/img/structure/B14463.png)


